molecular formula C6H9N5 B1197504 N3-Metyladenine

N3-Metyladenine

Cat. No. B1197504
M. Wt: 151.17 g/mol
InChI Key: ICMSBKUUXMDWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-Metyladenine is a member of purines.

Scientific Research Applications

RNA Methylation and Cellular Processes

N3-Methyladenine (m6A) is a prevalent modification in RNA, playing crucial roles in various cellular processes. The methylation is dynamically added and removed by specific enzymes, influencing messenger RNA and non-coding RNA functions. The methyltransferase-like 3 (METTL3) and methyltransferase-like 14 (METTL14) complex is particularly efficient in catalyzing this methylation. Research shows that METTL3 acts as the catalytic core, while METTL14 facilitates RNA binding. This modification is vital for understanding RNA-related cellular mechanisms and diseases (Wang et al., 2016); (Wang, Doxtader, & Nam, 2016).

Role in Disease Mechanisms

N3-methyladenine's role extends to understanding disease mechanisms. For instance, the SUMOylation of METTL3, a key component of the N6-adenosine-methyltransferase complex, modulates its function, affecting mRNA methylation levels. This modification impacts gene expression profiles, influencing cellular functions and potentially contributing to diseases like cancer (Du et al., 2018).

Applications in Horticulture

N3-methyladenine derivatives like N6-benzyladenine have been studied for their ability to inhibit senescence in horticultural crops, aiming to extend the storage life and freshness of fruits and vegetables. This application is significant for agricultural and food preservation technologies (Salunkhe, Dhaliwal, & Boe, 1962).

Chemical Synthesis and Labeling

N3-aryladenines, synthesized under certain conditions, play a role in chemical research. These compounds are used for various applications, including labeling and investigating molecular interactions (Krouželka & Linhart, 2009).

Therapeutic Potential

The m6A modification, catalyzed by METTL3, is linked to normal and malignant myeloid hematopoietic cell differentiation. Understanding this mechanism opens avenues for therapeutic targeting in conditions like acute myeloid leukemia, highlighting the potential of targeting RNA modifications in cancer therapy (Vu et al., 2017); (Barbieri et al., 2017).

Drug Discovery and Development

N3-methyladenine's relevance extends to drug discovery, with efforts focused on developing sensitive assays to identify inhibitors of RNA modifying enzymes like METTL3/14. This research is pivotal in advancing novel therapeutic strategies for diseases like cancer and metabolic disorders (Tomlinson et al., 2020); (Yankova et al., 2021).

properties

Product Name

N3-Metyladenine

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

3-methyl-6,7-dihydropurin-6-amine

InChI

InChI=1S/C6H9N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,5H,7H2,1H3,(H,8,9)

InChI Key

ICMSBKUUXMDWAQ-UHFFFAOYSA-N

SMILES

CN1C=NC(C2=C1N=CN2)N

Canonical SMILES

CN1C=NC(C2=C1N=CN2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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